molecular formula C18H33NSn B1589545 4-Methyl-2-(tributylstannyl)pyridine CAS No. 301652-23-3

4-Methyl-2-(tributylstannyl)pyridine

Cat. No. B1589545
M. Wt: 382.2 g/mol
InChI Key: SHMPGQWVDZTZBX-UHFFFAOYSA-N
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Description

4-Methyl-2-(tributylstannyl)pyridine is a chemical compound with the CAS Number: 301652-23-3 . It has a molecular weight of 382.18 . It is a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .


Molecular Structure Analysis

The InChI code for 4-Methyl-2-(tributylstannyl)pyridine is 1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; . This indicates that the compound consists of a pyridine ring with a methyl group at the 4-position and a tributylstannyl group at the 2-position.


Physical And Chemical Properties Analysis

4-Methyl-2-(tributylstannyl)pyridine is a liquid at room temperature . It has a predicted boiling point of 401.1±47.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthetic Chemistry

4-Methyl-2-(tributylstannyl)pyridine is utilized in synthetic chemistry for the creation of complex organic compounds. For instance, in a study by Sauer and Heldmann (1998), ethynyltributyltin was used in cycloadditions to yield 4-tributylstannyl-6-phenyl-pyridine-2-carboxyclic acid methyl ester, demonstrating its utility in synthesizing functionalized pyridines not obtainable by direct cycloaddition of corresponding alkynes (Sauer & Heldmann, 1998).

Optical Properties and Sensor Applications

4-Methyl-2-(tributylstannyl)pyridine derivatives have been studied for their optical properties and potential use in sensors. Hadad et al. (2011) synthesized a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines via double cross-coupling reactions, including 2-(tributylstannyl)pyridine. These compounds demonstrated strong emission solvatochromism, suggesting their application in developing colorimetric and luminescent pH sensors with noticeable color changes and luminescence switching upon introduction of acid (Hadad et al., 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-methyl-2-(tributylstannyl)pyridine are explored for their therapeutic potential. Lin et al. (1997) discussed 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a nicotinic acetylcholine receptor ligand, which showed promise in cognitive enhancement and anxiolytic activity in rodent and primate models. This compound's oral bioavailability and reduced activation of peripheral receptors make it a candidate for cognitive disorder treatments (Lin et al., 1997).

Electropolymerization and Electrochemical Applications

Krompiec et al. (2008) investigated the electropolymerization of pyridine derivatives, including 3,5-dithienylpyridines, which were synthesized using thienylstannanes like 5-tributylstannyl-2,2′-bithiophene. The electrochemical properties of these new compounds were studied, indicating their potential in developing new, stable electrochromic polymers with applications in various electronic devices (Krompiec et al., 2008).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, H410 . These indicate that it is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-(4-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMPGQWVDZTZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459280
Record name 4-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(tributylstannyl)pyridine

CAS RN

301652-23-3
Record name 4-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(tributylstannyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution containing 2-bromo-4-methylpyridine (1.46 g, 8.49 mmol) in ether (15 mL) at −78° C. was treated with n-butyllithium (5.57 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (3.45 mL, 12.74 mmol), stirred at 0° C. for 4 hours, quenched with saturated ammonium chloride solution and partitioned between ether and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane to give the title compound.
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.57 mL
Type
reactant
Reaction Step Two
Quantity
3.45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Fattori, JAG Williams, L Murphy, M Cocchi… - Photonics and …, 2008 - Elsevier
We introduce a series of organic LEDs that exploit the monomer and excimer emissions from single phosphor dopant emitters. These organic LEDs were found to be effective in the …
Number of citations: 11 www.sciencedirect.com
T Kaminski, P Gros, Y Fort - European Journal of Organic …, 2003 - Wiley Online Library
The first direct ring‐selective lithiation of 4‐picoline and 3,4‐lutidine has been achieved through the use of BuLi/LiDMAE aggregates to prevent the usual side‐chain metallation. Several …
Y Chen, G Chen, WL Man - European Journal of Inorganic …, 2022 - Wiley Online Library
The synthesis of various cobalt(III) complexes bearing a quaterpyridine ligand with different alkylperoxo groups via an unconventional approach is reported. Under ambient conditions, …

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